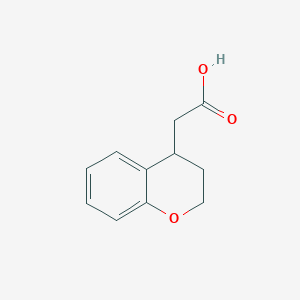

2-(Chroman-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEALYTAVZUJEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557342 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5655-26-5 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Rising Therapeutic Potential of 2-(Chroman-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets and exhibit a wide array of pharmacological activities. This guide delves into a specific and promising class of these compounds: 2-(Chroman-4-yl)acetic acid derivatives. While extensive research has illuminated the therapeutic potential of the broader chroman and coumarin families, the focused exploration of the this compound core offers a compelling frontier for the development of novel therapeutics.

This document moves beyond a mere recitation of facts. It is designed to be a practical and insightful resource for researchers, scientists, and drug development professionals. We will not only explore the known biological activities of these derivatives but also dissect the "why" behind experimental designs and the intricate dance of structure-activity relationships (SAR). By understanding the causal links between molecular architecture and biological function, we can accelerate the journey from promising lead compound to clinically effective drug.

Our exploration will be grounded in scientific rigor, with key claims substantiated by authoritative sources. Detailed experimental protocols are provided not as rigid recipes, but as validated starting points for your own investigations. Through structured data presentation and clear visualizations, this guide aims to empower you to navigate the exciting and complex world of this compound derivatives and to contribute to the next wave of therapeutic innovation.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound scaffold is characterized by a dihydropyran ring fused to a benzene ring, with an acetic acid moiety at the 4-position. This unique arrangement provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The structural rigidity of the chroman ring system, combined with the flexibility of the acetic acid side chain, creates a molecule capable of interacting with a variety of biological targets in a highly specific manner.

The existing literature on related chroman-4-one and coumarin derivatives provides a strong rationale for investigating the therapeutic potential of this specific scaffold. These related compounds have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties, suggesting that the this compound core may serve as a valuable starting point for the development of novel agents in these therapeutic areas.[1]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Michael addition of a nucleophile to a chromone precursor, followed by further functionalization.

General Synthetic Pathway

A representative synthetic scheme for obtaining the this compound core is outlined below. This multi-step process typically begins with readily available starting materials and employs well-understood reaction mechanisms.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical this compound derivative to illustrate the practical application of the general synthetic pathway.

Step 1: Synthesis of the Chromone Intermediate (Pechmann Condensation)

-

To a stirred solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., toluene), add a β-ketoester (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or Amberlyst-15).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the chromone intermediate.

Step 2: Michael Addition and Hydrolysis

-

Dissolve the chromone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add a Michael donor (e.g., malonic acid diethyl ester, 1.2 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ester is then hydrolyzed using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the final this compound derivative.

-

Purify the final product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Drawing upon the extensive research on structurally similar chroman and coumarin derivatives, we can anticipate a range of promising biological activities for the this compound scaffold.

Anti-inflammatory Activity

Mechanistic Insights: Chronic inflammation is a key driver of numerous diseases. Many chroman derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] A primary mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights: For anti-inflammatory activity in related chroman derivatives, the following SAR has been observed:

-

The presence of hydroxyl and methoxy groups on the benzene ring can significantly influence activity.[2]

-

The nature and length of substituents at the 2-position of the chroman ring can modulate potency.[5]

-

Electron-withdrawing groups at the 6- and 8-positions have been shown to be crucial for the high potency of some chroman-4-one derivatives as SIRT2 inhibitors, a target with implications in inflammation.[5][6]

Antimicrobial Activity

Mechanistic Insights: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Coumarin and chroman derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The proposed mechanisms of action are diverse and can include inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with bacterial metabolic pathways. The acetic acid moiety in our target scaffold could potentially enhance cell permeability and interaction with bacterial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights:

-

Derivatization of the core structure into hydrazides, oxadiazoles, and triazoles has been shown to enhance antimicrobial activity in related coumarin-acetic acid compounds.[7][9]

-

Substituents at the C-3 and C-4 positions of the coumarin ring are considered important for developing new antibacterial agents.[10]

-

The introduction of a halogen atom on the aromatic ring can increase antimicrobial potency.[11]

Anticancer Activity

Mechanistic Insights: The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[12] These derivatives can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and the modulation of apoptosis-related proteins such as Bcl-2 and Bax.[13] The structural features of this compound derivatives make them attractive candidates for the development of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights:

-

Substitutions at the C-4 position of the chromen-2-one ring with amino groups have led to potent anticancer agents.[14]

-

The presence of a 4-methoxyphenyl group at the C-4 position has been associated with extremely potent tumor cell growth inhibitory activity in some benzo[h]chromen-2-one analogs.[14]

-

Structural modifications that enhance selectivity for cancer cells over normal cells are a key area of investigation.[12]

Data Summary and Future Directions

To facilitate the comparison of biological activities, quantitative data should be systematically organized.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Compound ID | R1 | R2 | Anti-inflammatory IC₅₀ (µM) (NO Inhibition) | Antimicrobial MIC (µg/mL) (S. aureus) | Anticancer IC₅₀ (µM) (MCF-7) |

| C4A-001 | H | H | 15.2 | 64 | 25.8 |

| C4A-002 | 6-Cl | H | 8.7 | 32 | 12.1 |

| C4A-003 | 7-OH | H | 12.5 | 128 | 30.4 |

| C4A-004 | H | CH₃ | 20.1 | 64 | 45.2 |

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the chroman ring and the acetic acid moiety.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

-

In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to guide the rational design of more potent and selective derivatives.

By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives [lirias.kuleuven.be]

- 4. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide [mdpi.com]

- 10. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antitumor agents 281. Design, synthesis, and biological activity of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs (ATBO) as potent in vitro anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

stereoisomers of 2-(Chroman-4-yl)acetic acid and their properties

An In-Depth Technical Guide to the Stereoisomers of 2-(Chroman-4-yl)acetic acid

Introduction: Chirality in the Chroman Scaffold

In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a fundamental concept of stereoisomerism. These chiral molecules can exhibit profoundly different pharmacological, toxicological, and metabolic properties within the chiral environment of the biological system.[1][2]

The compound this compound possesses a single stereocenter at the C4 position of the chroman ring. The tetrahedral carbon at this position is bonded to four different groups: the oxygen of the pyran ring, the C3 methylene group, a hydrogen atom, and the acetic acid-bearing methylene group. This structural feature gives rise to two distinct, non-superimposable mirror-image forms: the (R)-enantiomer and the (S)-enantiomer.

The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual characterization. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1][2] This guide provides a comprehensive overview of the synthesis, resolution, characterization, and potential properties of the stereoisomers of this compound, offering a technical resource for researchers in drug discovery and development.

PART 1: Synthesis and Chiral Resolution Strategies

The first critical step in studying the individual stereoisomers is their preparation, which can be approached either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Racemic Synthesis

A common route to the racemic this compound backbone involves the synthesis of the corresponding chroman-4-one, followed by reactions to introduce the acetic acid moiety. For instance, a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates can yield ester-containing chroman-4-ones, which are direct precursors.[3][4]

A generalized synthetic pathway might involve:

-

Formation of a Chroman-4-one Precursor: Synthesis of a chroman-4-one structure through methods like the cyclization of phenolic compounds.

-

Introduction of the Acetic Acid Moiety: A common method is the Reformatsky reaction or a Wittig-type reaction on the chroman-4-one carbonyl, followed by reduction and hydrolysis to yield the racemic acid.

Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the primary challenge is to isolate the individual enantiomers in high purity.

This robust and time-tested method relies on the differential physical properties of diastereomers.[5] The racemic carboxylic acid is reacted with a single, pure enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts have distinct solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of a chiral amine resolving agent (0.5-1.0 eq.), such as (R)-(+)-α-phenylethylamine or cinchonidine, in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Purity Check: Determine the diastereomeric excess (d.e.) of the crystallized salt using NMR or chiral HPLC. If necessary, recrystallize to improve purity.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extraction: Extract the liberated enantiomerically enriched acid into the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure enantiomer.

-

Recovery of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Diagram: Workflow for Chiral Resolution

Caption: Workflow of classical resolution by diastereomeric salt formation.

Enzymes, particularly lipases, are highly stereoselective catalysts. In a process known as kinetic resolution, an enzyme can be used to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other. This results in a mixture of the unreacted acid (enriched in one enantiomer) and the newly formed ester (of the other enantiomer), which can then be separated.[6][7]

For both high-purity separation and analytical verification, chiral chromatography is the gold standard.[8] This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.[9][10]

PART 2: Analytical Characterization and Quality Control

Once the enantiomers are separated, their purity and absolute configuration must be rigorously confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of a sample. The choice of CSP and mobile phase is crucial for achieving baseline separation.

Experimental Protocol: Analytical Chiral HPLC

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC). These are known for their broad applicability.[8]

-

Mobile Phase Preparation: For acidic compounds, the mobile phase typically consists of a nonpolar solvent (e.g., heptane or hexane), a polar modifier (e.g., ethanol or isopropanol), and a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or acetic acid). The acid is essential to suppress the ionization of the analyte's carboxyl group, preventing peak tailing and improving resolution.[9]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the isolated enantiomer samples to determine their purity. Enantiomeric excess is calculated using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Diagram: Chiral HPLC Analysis Workflow

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter is used to measure the specific rotation [α]D, which is a characteristic physical property. The (R) and (S) labels refer to the absolute configuration, while the (+) and (-) signs, indicating dextrorotatory and levorotatory rotation respectively, must be determined experimentally.

Absolute Configuration Determination

While chromatographic and polarimetric methods can distinguish between enantiomers, they do not definitively assign the R/S configuration. X-ray crystallography of a single crystal of an enantiomer, often as a salt with a known chiral counter-ion, is the unambiguous method for determining its absolute three-dimensional structure.[11]

PART 3: Stereoisomer Properties and Biological Implications

The primary driver for separating enantiomers is the high likelihood of them exhibiting different biological activities.

Physicochemical Properties

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their properties can differ significantly in a chiral environment.

Table 1: Comparison of Stereoisomer Properties

| Property | (R)-2-(Chroman-4-yl)acetic acid | (S)-2-(Chroman-4-yl)acetic acid | Racemic Mixture |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol | 192.21 g/mol | 192.21 g/mol |

| Melting Point | Identical to (S)-form | Identical to (R)-form | May differ from pure enantiomers |

| Specific Rotation [α]D | Experimentally determined (+ or -) | Equal & opposite to (R)-form | 0° |

| Solubility (achiral) | Identical to (S)-form | Identical to (R)-form | Identical to pure enantiomers |

| HPLC Retention (chiral) | t₁ | t₂ (t₁ ≠ t₂) | Two peaks at t₁ and t₂ |

Note: Specific values for melting point and optical rotation must be determined experimentally for the title compound.

Pharmacological Differentiation

The stereospecificity of drug action is a well-established principle. The binding site of a biological target is itself chiral, composed of L-amino acids, and will therefore interact differently with each enantiomer of a chiral drug.[12] This can lead to significant differences in potency, efficacy, and toxicity.[13]

For example, in related chromanone structures, specific substitutions have been shown to impart antimicrobial activity.[14] It is highly probable that if this compound were to exhibit such activity, one enantiomer would be significantly more potent than the other. Similarly, studies on other chiral acids have demonstrated that one stereoisomer can be responsible for the therapeutic effect while the other is inactive or contributes to side effects.[9]

Diagram: Enantiomer Interaction with a Chiral Receptor

Caption: Differential binding of enantiomers to a chiral biological target.

Conclusion

The study of this compound cannot be complete without a thorough investigation of its individual stereoisomers. The presence of a stereocenter at C4 mandates the separation and independent evaluation of the (R)- and (S)-enantiomers. Methodologies such as diastereomeric salt crystallization and preparative chiral chromatography are essential tools for obtaining enantiomerically pure compounds. Rigorous analytical techniques, spearheaded by chiral HPLC, are required to validate their purity and stereochemical integrity. Given the fundamental principles of stereopharmacology, it is anticipated that the biological activities of the enantiomers will differ, a critical consideration for any potential therapeutic application. This guide provides the foundational framework and technical insight necessary for researchers to confidently navigate the synthesis, separation, and characterization of these important chiral molecules.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 2-(Chroman-4-yl)acetic Acid Analogues

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of novel 2-(Chroman-4-yl)acetic acid analogues. These scaffolds are of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. This document offers a detailed exploration of viable synthetic strategies, elucidating the chemical principles behind each step and providing robust, field-tested protocols.

Introduction: The Significance of the Chroman Scaffold

The chroman-4-one framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] Modifications at the 2-position, particularly the introduction of an acetic acid side chain, can significantly influence the pharmacological profile of these molecules, making the development of efficient and versatile synthetic routes a key objective for drug discovery programs.[3] Analogues of this compound have shown promise as inhibitors of various enzymes and as ligands for a range of receptors, highlighting their potential in the development of new therapeutic agents.[4]

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound analogues can be broadly divided into two key stages: the construction of the chroman-4-one core and the subsequent installation or elaboration of the acetic acid moiety at the 2-position. This guide will detail reliable methods for each stage, offering insights into the rationale behind the selection of specific reagents and conditions.

Part 1: Construction of the Chroman-4-one Core

A robust and scalable synthesis of the chroman-4-one scaffold is the cornerstone of any successful campaign to generate analogues. While numerous methods exist, the intramolecular Friedel-Crafts cyclization of 3-phenoxypropanoic acids stands out for its reliability and adaptability.

Workflow for Chroman-4-one Synthesis

Caption: General workflow for the synthesis of the chroman-4-one core.

Experimental Protocol: Synthesis of Chroman-4-one

This two-step protocol provides a reliable method for the gram-scale synthesis of the parent chroman-4-one.

Step 1: Synthesis of 3-Phenoxypropanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired phenol (1.0 eq.) in a suitable solvent such as toluene.

-

Addition of Base: Add a catalytic amount of a strong base, for example, sodium metal (0.1 eq.).

-

Michael Addition: To the resulting phenoxide solution, add acrylic acid (1.1 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Cool the reaction mixture, acidify with 2M HCl, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenoxypropanoic acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: Place polyphosphoric acid (PPA) (10 parts by weight relative to the propanoic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Addition of Reactant: Heat the PPA to 70-80 °C and add the 3-phenoxypropanoic acid (1.0 eq.) portion-wise, ensuring the temperature does not exceed 90 °C.

-

Reaction Progression: Stir the mixture at 80 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Product Isolation: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chroman-4-one.

Part 2: Introduction of the Acetic Acid Moiety at the 2-Position

With the chroman-4-one core in hand, the next critical phase is the introduction of the acetic acid side chain. Several classical and modern synthetic methodologies can be employed, each with its own set of advantages and considerations. This guide will focus on three prominent and reliable strategies: the Reformatsky reaction, the Arndt-Eistert homologation, and the Wittig reaction.

Comparative Overview of Synthetic Routes

| Synthetic Route | Key Reagents | Intermediate | Key Advantages | Potential Challenges |

| Reformatsky Reaction | α-haloacetate, Zinc | β-hydroxy ester | Good for sterically hindered ketones; mild conditions.[5][6] | Requires activation of zinc; potential for dehydration of the intermediate. |

| Arndt-Eistert Homologation | Diazomethane, Silver(I) oxide | α-diazoketone | Reliable one-carbon homologation; stereochemistry is often retained.[7][8] | Use of hazardous and explosive diazomethane.[9] |

| Wittig Reaction | Phosphonium ylide | Oxaphosphetane | High functional group tolerance; versatile.[10][11] | Stereocontrol can be challenging; removal of triphenylphosphine oxide byproduct. |

Route A: The Reformatsky Reaction

The Reformatsky reaction offers a direct approach to a β-hydroxy ester intermediate, which can be subsequently deoxygenated and hydrolyzed to the target acetic acid analogue.[12][13]

Reaction Scheme: Reformatsky Approach

Caption: Synthetic pathway via the Reformatsky reaction.

Experimental Protocol: Reformatsky Synthesis of Ethyl 2-(chroman-4-yl)acetate

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (2.0 eq.). Briefly heat the flask under vacuum and cool to room temperature.

-

Reaction Initiation: Add anhydrous THF and a crystal of iodine to the zinc dust. To this suspension, add a small portion of ethyl bromoacetate (1.5 eq.) and warm the mixture gently until the color of the iodine disappears, indicating the initiation of the reaction.

-

Addition of Substrate: Add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, followed by the remaining ethyl bromoacetate.

-

Reaction Progression: Reflux the mixture for 2-3 hours, monitoring the consumption of the chroman-4-one by TLC.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification of β-hydroxy ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude β-hydroxy ester can be purified by column chromatography.

-

Dehydration: Dissolve the purified β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark trap to remove water.

-

Reduction: The resulting crude ethyl 2-(chromen-4-yl)acetate is dissolved in ethanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

-

Final Purification: After filtration of the catalyst and removal of the solvent, the crude ethyl 2-(chroman-4-yl)acetate can be purified by column chromatography.

Route B: Arndt-Eistert Homologation

This classical homologation reaction provides a pathway from a 2-chromanecarboxylic acid to the desired this compound.[14][15] This requires the initial synthesis of the corresponding carboxylic acid at the 2-position.

Reaction Scheme: Arndt-Eistert Approach

Caption: Synthetic pathway via the Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Synthesis of this compound

Disclaimer: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Acid Chloride Formation: Convert 2-chromanecarboxylic acid (1.0 eq.) to the corresponding acid chloride by reacting it with thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) in an inert solvent like dichloromethane at 0 °C to room temperature.

-

Diazoketone Synthesis: Prepare a solution of diazomethane in diethyl ether. At 0 °C, add the freshly prepared acid chloride solution dropwise to the ethereal solution of diazomethane (2.5 eq.).

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Wolff Rearrangement: To a suspension of silver(I) oxide (0.1 eq.) in water, add the solution of the diazoketone at room temperature.

-

Reaction Progression: Stir the mixture at room temperature, and then gently warm to 50-60 °C until the evolution of nitrogen ceases.

-

Work-up and Purification: Filter the reaction mixture through celite and acidify the filtrate with 2M HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Route C: The Wittig Reaction

The Wittig reaction provides a powerful method for olefination of the chroman-4-one, which can then be further manipulated to yield the target acetic acid.[10][16]

Reaction Scheme: Wittig Approach

Caption: Synthetic pathway via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of Ethyl 2-(chroman-4-yl)acetate

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.2 eq.) or n-butyllithium (1.1 eq.) portion-wise. Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to separate the desired ethyl 2-(chroman-4-ylidene)acetate from the triphenylphosphine oxide byproduct.

-

Reduction and Hydrolysis: The unsaturated ester is then reduced and hydrolyzed as described in the Reformatsky route to yield the final product.

Final Step: Hydrolysis of the Ester

The final step in the Reformatsky and Wittig routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-(chroman-4-yl)acetate [17]

-

Reaction Setup: Dissolve the ethyl 2-(chroman-4-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq.).

-

Reaction Progression: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Product Isolation: Acidify the aqueous layer to pH 1-2 with concentrated HCl. The carboxylic acid will precipitate out of solution or can be extracted with ethyl acetate.

-

Purification: The crude this compound can be purified by recrystallization.

Characterization of this compound Analogues

The structural elucidation of the synthesized analogues is critical for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data for a Representative Analogue (Methyl 2-(4-oxochroman-3-yl)acetate) [18]

| Technique | Key Signals and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the chroman core, a singlet for the methyl ester protons, and characteristic multiplets for the diastereotopic protons of the methylene group and the proton at the 3-position of the chroman ring. |

| ¹³C NMR | Carbonyl signals for the ketone and the ester, aromatic carbon signals, and aliphatic signals for the chroman ring and the acetate side chain. |

| IR | Strong carbonyl stretching frequencies for the ketone and the ester, and C-O stretching bands. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of the compound. |

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of novel this compound analogues. By providing detailed, step-by-step protocols and a comparative analysis of different synthetic routes, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The choice of the optimal synthetic pathway will depend on the specific substitution pattern of the target analogues and the resources available. The methodologies described herein are designed to be adaptable, enabling the synthesis of a diverse library of compounds for biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 15. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 16. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Chroman-Based Compounds: An In-depth Technical Guide

Foreword: The Enduring Potential of the Chroman Scaffold

The chroman framework, a heterocyclic system fusing a dihydropyran ring with a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products with significant biological activity has made it a cornerstone for the design and synthesis of novel therapeutic agents. From the potent antioxidant properties of tocopherols (Vitamin E) to the diverse pharmacological effects of flavonoids, chroman-based compounds have consistently demonstrated their potential to modulate key biological pathways implicated in a spectrum of human diseases. This guide provides a comprehensive, technically-grounded framework for the preliminary pharmacological screening of novel chroman derivatives, intended for researchers, scientists, and drug development professionals. Our approach eschews a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven progression of assays to build a robust preliminary profile of a compound's therapeutic potential.

Chapter 1: Foundational Screening – Cytotoxicity and General Cellular Health

Before delving into specific pharmacological activities, it is paramount to establish the foundational cytotoxic profile of the test compounds. This initial screen provides a crucial therapeutic window, informing the concentration ranges for subsequent, more targeted assays and flagging compounds with overt toxicity early in the discovery pipeline.

Rationale for Initial Cytotoxicity Screening

The primary objective is to determine the concentration at which a compound elicits a toxic response in cells. This is typically quantified as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). A favorable therapeutic agent will exhibit its desired pharmacological effect at concentrations significantly lower than those causing widespread cell death. This initial screen is a critical gatekeeper, preventing the allocation of resources to compounds with a narrow therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the chroman-based compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Chapter 2: Screening for Anticancer Activity

The chroman scaffold is a recurring motif in numerous compounds exhibiting potent anticancer properties.[1] A preliminary screen for anticancer activity is a logical next step, building upon the initial cytotoxicity data. The focus here is to identify compounds that selectively target cancer cells and to begin elucidating their mechanism of action.

The Rationale for a Multi-Faceted Anticancer Screen

A robust preliminary anticancer screen should not rely on a single assay. By employing a battery of tests, we can gain a more comprehensive understanding of a compound's potential. This includes assessing its impact on cell proliferation, its ability to induce programmed cell death (apoptosis), and its effect on the cell cycle.

Experimental Workflow for Anticancer Screening

Caption: Workflow for Preliminary Anticancer Screening of Chroman Compounds.

Detailed Protocols for Anticancer Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[2] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cancer cells with the chroman compounds at their IC50 concentrations (determined from the MTT assay) for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This assay quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA.[3] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase will have an intermediate DNA content.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the chroman compounds as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for at least a week.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.

-

PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Key Molecular Targets and Signaling Pathways in Cancer

Chroman derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.[4] Understanding these pathways is crucial for interpreting screening data and guiding further studies.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[5] Some chroman-based compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade plays a critical role in transducing extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[7] Dysregulation of this pathway is a hallmark of many cancers.[7]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and also promotes cancer cell proliferation, survival, and metastasis.[8][9]

-

Bcl-2 Family Proteins: These proteins are key regulators of apoptosis.[10] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, contributing to their resistance to cell death.[10] Some chroman derivatives may induce apoptosis by modulating the expression or activity of Bcl-2 family proteins.[11]

Caption: Key Signaling Pathways in Cancer Targeted by Chroman Compounds.

Chapter 3: Screening for Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The chroman scaffold is present in many natural and synthetic compounds with potent anti-inflammatory properties.

Rationale for a Tiered Approach to Anti-inflammatory Screening

A logical approach to screening for anti-inflammatory activity involves a tiered system, starting with a high-throughput in vitro assay to identify initial hits, followed by a more complex in vivo model to confirm activity and assess systemic effects.

In Vitro Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the adhesion and transmigration of leukocytes during inflammation.

Principle: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that induces the expression of ICAM-1 on the surface of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A cell-based ELISA can quantify the levels of ICAM-1 expression.[12]

Step-by-Step Methodology:

-

HUVEC Culture: Culture HUVECs in 96-well plates until they form a confluent monolayer.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman compounds for 1-2 hours.

-

TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 12-24 hours to induce ICAM-1 expression. Include unstimulated and vehicle-treated controls.

-

Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.

-

Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for human ICAM-1 for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Wash the cells and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

In Vivo Anti-inflammatory Screening

This is a classic and well-established in vivo model of acute inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling).[13][14] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and other inflammatory mediators.[14] The ability of a compound to reduce the paw edema is indicative of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week. On the day of the experiment, randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different doses of the test compound).

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Key Molecular Targets in Inflammation

The anti-inflammatory effects of chroman derivatives are often mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade.

-

NF-κB Signaling: As mentioned in the context of cancer, NF-κB is a master regulator of inflammation.[15] Inhibition of the NF-κB pathway is a common mechanism of action for anti-inflammatory drugs.[15]

-

MAPK Pathway: The MAPK pathway is also crucial in mediating inflammatory responses.[16]

-

Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Chapter 4: Screening for Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Many chroman-based compounds, particularly those with phenolic hydroxyl groups, are potent antioxidants.

Rationale for a Dual-Assay Approach to Antioxidant Screening

To obtain a more complete picture of a compound's antioxidant potential, it is advisable to use at least two different assays that rely on different mechanisms of radical scavenging. The DPPH and ABTS assays are complementary and widely used for this purpose.

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of the chroman compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.[17]

Step-by-Step Methodology:

-

ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction and Measurement: The procedure is similar to the DPPH assay, with the measurement of absorbance at 734 nm after a shorter incubation period (e.g., 6 minutes).

Data Presentation: Antioxidant Activity

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Chroman Derivative 1 | [Insert Value] | [Insert Value] |

| Chroman Derivative 2 | [Insert Value] | [Insert Value] |

| Ascorbic Acid (Standard) | [Insert Value] | [Insert Value] |

Chapter 5: Screening for Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Chroman-based compounds have shown promise in this area.

Rationale for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the potency of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.[18][19]

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve the chroman compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Chapter 6: Drug-Likeness and Early Safety Profiling (In Silico ADMET)

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties and a good safety profile. In silico (computer-based) methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are invaluable for this purpose.[13][20]

Rationale for Early ADMET Profiling

Poor ADMET properties are a major cause of drug failure in clinical trials. By using in silico tools to predict these properties early on, we can prioritize compounds with a higher probability of success and identify potential liabilities that may need to be addressed through chemical modification.[21][22]

In Silico Tools and Workflow

Several free and commercial software tools are available for ADMET prediction. SwissADME and pkCSM are two widely used web-based platforms that provide a comprehensive range of predictions.[18][23]

Caption: In Silico ADMET Prediction Workflow.

Key ADMET Parameters to Evaluate

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

-

Absorption: Human intestinal absorption, Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Data Presentation: ADMET Profile

| Parameter | Chroman Derivative 1 | Chroman Derivative 2 | Desirable Range |

| Physicochemical | |||

| Molecular Weight | [Value] | [Value] | < 500 |

| logP | [Value] | [Value] | < 5 |

| H-bond Donors | [Value] | [Value] | < 5 |

| H-bond Acceptors | [Value] | [Value] | < 10 |

| Absorption | |||

| Intestinal Absorption (%) | [Value] | [Value] | High |

| Distribution | |||

| BBB Permeant | [Yes/No] | [Yes/No] | Depends on target |

| Metabolism | |||

| CYP2D6 Inhibitor | [Yes/No] | [Yes/No] | No |

| Toxicity | |||

| AMES Toxicity | [Positive/Negative] | [Negative] | Negative |

| hERG I Inhibitor | [Yes/No] | [Yes/No] | No |

Conclusion: Synthesizing a Comprehensive Preliminary Profile

This technical guide has outlined a logical and experimentally robust framework for the preliminary pharmacological screening of novel chroman-based compounds. By systematically evaluating cytotoxicity, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with an early in silico assessment of drug-likeness and safety, researchers can efficiently identify and prioritize promising lead candidates for further development. The emphasis on understanding the underlying molecular mechanisms and signaling pathways provides a deeper, more insightful approach to drug discovery, ultimately enhancing the probability of translating the therapeutic potential of the versatile chroman scaffold into novel medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. inotiv.com [inotiv.com]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Bcl-2 family proteins as targets for anticancer drug design | Semantic Scholar [semanticscholar.org]

- 17. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rfppl.co.in [rfppl.co.in]

- 22. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

In Vitro Evaluation of 2-(Chroman-4-yl)acetic Acid Cytotoxicity: A Technical Guide

Introduction: The Therapeutic Potential and Toxicological Screening of Chroman Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds, including flavonoids and tocopherols (Vitamin E). Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The chroman-4-one core, in particular, is found in numerous natural products and synthetic compounds exhibiting significant cytotoxicity against various cancer cell lines.[2] The addition of a vinyl group at the C2 position of the chroman-4-one ring, for instance, has led to the development of potent antibiotics against multi-resistant bacterial strains. Given this precedent, novel derivatives such as 2-(Chroman-4-yl)acetic acid warrant thorough investigation to unlock their potential therapeutic applications.

However, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a rigorous evaluation of its safety profile. Cytotoxicity, the property of being toxic to cells, is a critical parameter assessed early in the drug discovery process.[3] In vitro cytotoxicity assays serve as a fundamental screening tool, providing crucial data on a compound's potential to induce cell death, thereby guiding the selection of promising candidates for further preclinical development.[4][5] These assays offer a rapid, cost-effective, and high-throughput alternative to animal testing for initial toxicity screening.[3]

This technical guide provides a comprehensive framework for the in vitro evaluation of the cytotoxicity of this compound. We will delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and discuss the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

I. Foundational Assays for Cytotoxicity Profiling

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We will focus on three core assays that interrogate different aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in turn serves as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

B. Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH release assay is a colorimetric method that measures the activity of this enzyme in the supernatant, providing a quantitative measure of cytotoxicity resulting from compromised membrane integrity.[4]

C. Annexin V/Propidium Iodide (PI) Staining: Elucidating the Mechanism of Cell Death

Distinguishing between different modes of cell death, such as apoptosis and necrosis, is crucial for understanding a compound's mechanism of action. The Annexin V/PI assay, analyzed by flow cytometry, allows for this differentiation.[4] Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

II. Experimental Design and Protocols

A. Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic context of the compound. For an initial broad-spectrum cytotoxicity screen of a novel compound like this compound, a panel of cell lines is recommended, including:

-

Cancer Cell Lines:

-

MCF-7: A human breast adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

PC-3: A human prostate cancer cell line.

-

HepG2: A human hepatocellular carcinoma cell line.

-

-

Non-Cancerous Cell Line:

-

HEK293: A human embryonic kidney cell line, to assess for general cytotoxicity and potential selectivity.

-

All cell lines should be maintained in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

B. Compound Preparation

A 10 mM stock solution of this compound should be prepared in sterile dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

C. Experimental Workflow

Caption: General workflow for the in vitro cytotoxicity evaluation of this compound.

D. Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.[6] Incubate for 24, 48, or 72 hours.[6]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

E. Detailed Protocol: LDH Release Assay

-